molecular formula C10H17N3O2 B15323873 Ethyl 2-amino-3-(3,5-dimethyl-1h-pyrazol-1-yl)propanoate

Ethyl 2-amino-3-(3,5-dimethyl-1h-pyrazol-1-yl)propanoate

Cat. No.: B15323873
M. Wt: 211.26 g/mol
InChI Key: KJHXHCQBCNCZGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate is an organic compound that features a pyrazole ring substituted with two methyl groups at positions 3 and 5, an amino group at position 2, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.

    Substitution Reactions:

    Reaction Conditions: These reactions are often carried out under reflux conditions in solvents such as ethanol or methanol, with the use of acid or base catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Processes: Depending on the scale of production, batch or continuous flow processes can be employed.

    Optimization of Reaction Parameters: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.

    Purification Techniques: Techniques such as recrystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amino and ester groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction Reagents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Ethyl 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-3-(1H-pyrazol-1-yl)propanoate: Lacks the methyl groups at positions 3 and 5 of the pyrazole ring.

    Methyl 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate: Has a methyl ester group instead of an ethyl ester group.

    2-Amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid: Contains a carboxylic acid group instead of an ester group.

Uniqueness

This compound is unique due to the specific substitution pattern on the pyrazole ring and the presence of both an amino group and an ethyl ester group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2-amino-3-(3,5-dimethylpyrazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-4-15-10(14)9(11)6-13-8(3)5-7(2)12-13/h5,9H,4,6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHXHCQBCNCZGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CN1C(=CC(=N1)C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.